Cas no 637752-89-7 (2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl N,N-diethylcarbamate)

2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl N,N-diethylcarbamate is a chromene-based compound featuring a carbamate functional group. Its molecular structure combines a phenyl-substituted chromenone core with a diethylcarbamate moiety at the 7-position, imparting potential reactivity and binding properties. This compound may serve as an intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active molecules or fluorescent probes due to its conjugated chromenone system. The presence of the carbamate group enhances its stability and may influence solubility or biological interactions. Its structural features make it a candidate for further functionalization or study in applications requiring chromene derivatives.
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl N,N-diethylcarbamate structure
637752-89-7 structure
Product Name:2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl N,N-diethylcarbamate
CAS No:637752-89-7
MF:C21H21NO4
MW:351.395745992661
CID:5554635
Update Time:2025-06-13

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl N,N-diethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate
    • 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl N,N-diethylcarbamate
    • Inchi: 1S/C21H21NO4/c1-4-22(5-2)21(24)26-16-11-12-17-18(13-16)25-14(3)19(20(17)23)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3
    • InChI Key: YRAWPYBSGVJHCS-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC=C2)=C(C)OC2C(=CC=C(C=2)OC(=O)N(CC)CC)C1=O

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Additional information on 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl N,N-diethylcarbamate

Professional Introduction to 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl N,N-diethylcarbamate (CAS No. 637752-89-7)

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl N,N-diethylcarbamate, a compound with the CAS number 637752-89-7, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative, featuring a chromenone core and an N,N-diethylcarbamate substituent, has garnered attention due to its structural complexity and potential biological activities. The chromenone moiety, characterized by its 2-methyl-4-oxo-3-phenyl structure, is known for its role in various pharmacological applications, including antimicrobial, anti-inflammatory, and antioxidant properties. The introduction of the N,N-diethylcarbamate group further enhances its pharmacological profile by introducing a polar functional moiety that can interact with biological targets.

The synthesis of this compound involves a multi-step process that typically includes condensation reactions, cyclization, and functional group transformations. The chromenone core is formed through the condensation of resorcinol derivatives with α-haloketones or acetoacetates, followed by cyclization under acidic or basic conditions. The subsequent introduction of the N,N-diethylcarbamate group is achieved through nucleophilic substitution reactions, where ethyl carbamate reacts with the appropriate electrophilic center on the chromenone ring. This synthetic route highlights the compound's versatility and the synthetic strategies employed in modern pharmaceutical chemistry.

In recent years, there has been a growing interest in exploring the pharmacological potential of chromenone derivatives due to their structural similarity to natural products and their known biological activities. Studies have demonstrated that chromenones exhibit a wide range of biological effects, including antimicrobial activity against various bacterial and fungal strains. Additionally, they have shown promise in inhibiting inflammatory pathways and scavenging reactive oxygen species, making them valuable candidates for therapeutic applications.

The N,N-diethylcarbamate group in 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl N,N-diethylcarbamate adds an additional layer of biological activity by influencing the compound's solubility and interaction with biological targets. This group is known to enhance binding affinity to certain enzymes and receptors, which can be exploited for drug design. The combination of the chromenone core and the N,N-diethylcarbamate substituent makes this compound a promising candidate for further investigation in medicinal chemistry.

Recent research has focused on modulating the pharmacological properties of chromenone derivatives by introducing various functional groups. For instance, studies have shown that modifications at the 3-position of the chromenone ring can significantly alter its biological activity. In particular, compounds with electron-withdrawing groups at this position tend to exhibit stronger antimicrobial and anti-inflammatory effects. The presence of a phenyl group in 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl N,N-diethylcarbamate may contribute to these effects by enhancing electron delocalization within the molecule.

The potential applications of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl N,N-diethylcarbamate extend beyond traditional pharmaceuticals. Its structural features make it an attractive candidate for use in agrochemicals, where it could serve as a precursor for developing novel pesticides or herbicides. Additionally, its ability to interact with biological targets suggests potential applications in biotechnology and drug delivery systems.

In conclusion, 2-methyl-4 oxo -3 phenyl -4H -chromen -7 yl N,N di ethyl carbamate (CAS No. 637752 -89 -7) is a compound of significant interest due to its complex structure and potential biological activities. The combination of a chromenone core and an N,N di ethyl carbamate substituent provides a versatile scaffold for further pharmacological exploration. Recent research highlights its potential in antimicrobial and anti-inflammatory applications, while its structural features also make it valuable for agrochemical and biotechnological uses. As synthetic methods continue to evolve, this compound will likely remain at the forefront of pharmaceutical research.

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